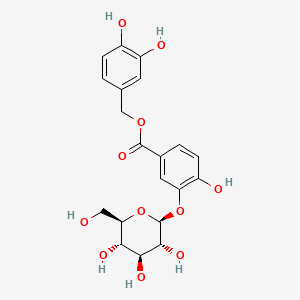
(3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihidroxi fenil) metil 4-hidroxi-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}benzoato es un complejo compuesto orgánico con un potencial significativo en diversos campos científicos. Este compuesto presenta múltiples grupos hidroxilo y un enlace glucosídico, lo que lo convierte en una molécula versátil para reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3,4-dihidroxi fenil) metil 4-hidroxi-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}benzoato típicamente implica síntesis orgánica de múltiples pasos. El proceso comienza con la preparación del éster benzoato, seguido de la introducción del enlace glucosídico mediante reacciones de glucosidación. Los reactivos comunes utilizados incluyen donantes y aceptores de glucosilo, junto con catalizadores como los ácidos de Lewis para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se emplean técnicas como la cromatografía en columna y la recristalización para purificar el producto final. La escalabilidad del proceso de síntesis es crucial para las aplicaciones industriales, requiriendo un control preciso de los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3,4-dihidroxi fenil) metil 4-hidroxi-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}benzoato experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas.
Reducción: El compuesto puede reducirse para formar los alcoholes correspondientes.
Sustitución: El anillo aromático permite reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Catalizadores como paladio sobre carbón (Pd/C) en presencia de gas hidrógeno.
Sustitución: Electrófilos como halógenos o grupos nitro en condiciones ácidas.
Productos Principales
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Sus múltiples grupos funcionales permiten diversas modificaciones químicas.
Biología
En la investigación biológica, las propiedades antioxidantes del compuesto son de interés. Puede eliminar radicales libres, lo que lo convierte en un posible candidato para estudiar el estrés oxidativo y las enfermedades relacionadas.
Medicina
Médicamente, la estructura del compuesto sugiere posibles aplicaciones terapéuticas, particularmente en el desarrollo de medicamentos dirigidos al estrés oxidativo y la inflamación.
Industria
Industrialmente, el compuesto puede utilizarse en la síntesis de polímeros y otros materiales con propiedades específicas, como una mayor estabilidad y reactividad.
Mecanismo De Acción
El mecanismo por el cual (3,4-dihidroxi fenil) metil 4-hidroxi-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}benzoato ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos hidroxilo pueden formar enlaces de hidrógeno con sitios activos, influyendo en la actividad de las enzimas involucradas en las vías de estrés oxidativo.
Comparación Con Compuestos Similares
Compuestos Similares
- (3,4-dihidroxi fenil) metil 4-hidroxi benzoato
- (3,4-dihidroxi fenil) metil 3-hidroxi benzoato
Singularidad
La presencia del enlace glucosídico y múltiples grupos hidroxilo distingue a (3,4-dihidroxi fenil) metil 4-hidroxi-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi}benzoato de compuestos similares
Propiedades
Fórmula molecular |
C20H22O11 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-6-10(2-4-12(14)23)19(28)29-8-9-1-3-11(22)13(24)5-9/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 |
Clave InChI |
TVQKFBDPLYLFPN-BFMVXSJESA-N |
SMILES isomérico |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


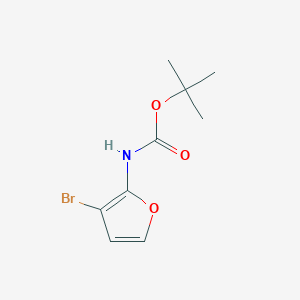
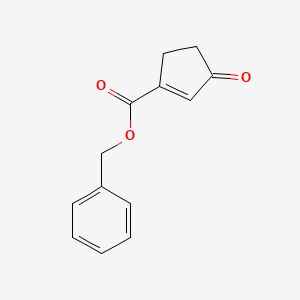
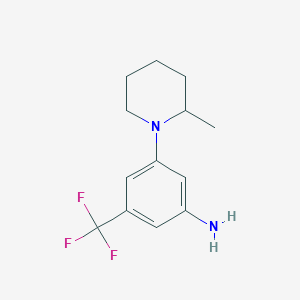
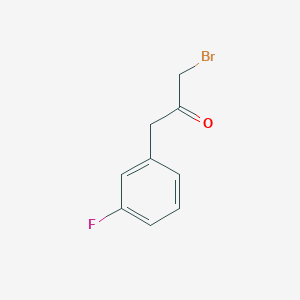
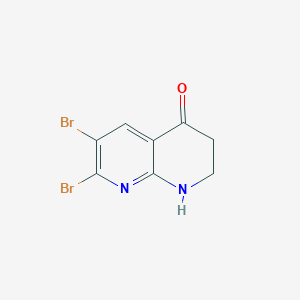
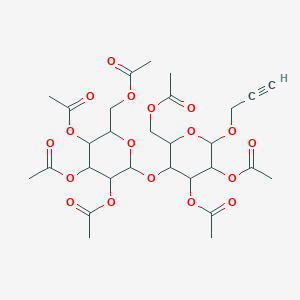

![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
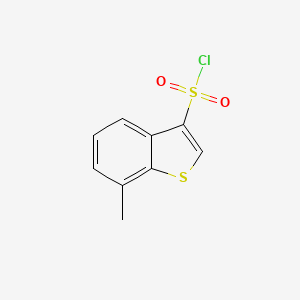

![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)
![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)
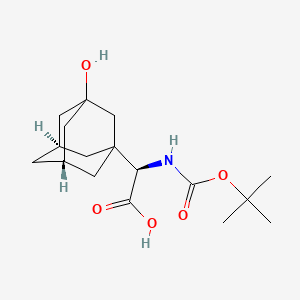
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
